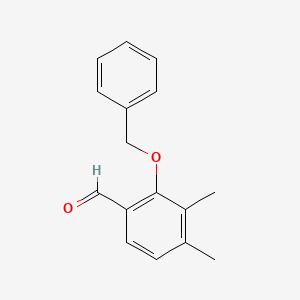

2-(Benzyloxy)-3,4-dimethylbenzaldehyde

Description

BenchChem offers high-quality 2-(Benzyloxy)-3,4-dimethylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-3,4-dimethylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12-8-9-15(10-17)16(13(12)2)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOMNBYKVPFPPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure & Synthesis of 2-Benzyloxy-3,4-Dimethylbenzaldehyde

Executive Summary

2-Benzyloxy-3,4-dimethylbenzaldehyde is a specialized organic intermediate belonging to the class of O-protected salicylaldehydes. It serves as a critical building block in the synthesis of complex pharmaceutical agents, particularly where the phenolic hydroxyl group requires protection during subsequent transformations (e.g., Knoevenagel condensations, reductive aminations, or Grignard additions).

This guide provides a comprehensive technical analysis of the molecule, detailing its structural properties, a validated synthesis pathway starting from commercially available precursors, and rigorous characterization protocols. The methodology emphasizes the MgCl₂-mediated ortho-formylation of 2,3-xylenol followed by Williamson ether synthesis, a route chosen for its high regioselectivity and yield.

Chemical Identity & Structural Analysis

Core Physicochemical Properties

| Property | Data |

| IUPAC Name | 2-(Benzyloxy)-3,4-dimethylbenzaldehyde |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| SMILES | Cc1c(C)ccc(C=O)c1OCc2ccccc2 |

| Appearance | White to pale yellow crystalline solid (Predicted) |

| Solubility | Soluble in DCM, CHCl₃, EtOAc; Insoluble in water |

Structural Dynamics & Steric Considerations

The molecule features a 1,2,3,4-substitution pattern on the benzene ring, creating a crowded steric environment.

-

Vicinal Interactions: The benzyloxy group at C2 is flanked by the aldehyde at C1 and a methyl group at C3 .

-

Conformational Lock: The C3-methyl group exerts steric pressure on the benzyloxy ether linkage, likely forcing the benzyl group to adopt a specific conformation to minimize A(1,3) strain. This rigidity can influence the chemical shift of the benzyloxy methylene protons in NMR, often making them appear as distinct doublets (AB system) if the rotation is sufficiently restricted, though typically they appear as a singlet.

-

Electronic Effects: The aldehyde (EWG) at C1 increases the acidity of the parent phenol, facilitating the initial deprotonation step during synthesis.

Validated Synthesis Protocol

This protocol is designed for high-purity output, utilizing the Hofsløkken & Skattebøl method for the precursor synthesis to ensure exclusive ortho-selectivity.

Reaction Scheme Visualization

Step 1: Synthesis of Precursor (2-Hydroxy-3,4-dimethylbenzaldehyde)

Rationale: Standard formylation (e.g., Vilsmeier-Haack) often attacks the para-position. The MgCl₂/Et₃N system forms a magnesium phenoxide intermediate that coordinates with paraformaldehyde, directing the formyl group exclusively to the ortho position (C6 of the phenol, which becomes C2 of the benzaldehyde).

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

-

Reagents: Charge with 2,3-dimethylphenol (1.0 eq), anhydrous MgCl₂ (1.5 eq), and Paraformaldehyde (6.0 eq) in dry Acetonitrile (10 vol).

-

Initiation: Add Triethylamine (Et₃N) (3.75 eq) dropwise. The mixture will turn yellow/orange.

-

Reaction: Reflux (82°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).

-

Workup: Cool to RT. Quench with 1N HCl to hydrolyze the magnesium complex. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc or flash chromatography.

-

Checkpoint: Product should show a sharp -OH signal at ~11.0 ppm (H-bonded) in ¹H NMR.

-

Step 2: O-Benzylation to Target

Rationale: The phenolic hydroxyl is shielded by the ortho-methyl group. Using a polar aprotic solvent (DMF) and a strong inorganic base (K₂CO₃) ensures complete deprotonation and nucleophilic attack on benzyl bromide.

Protocol:

-

Setup: 250 mL round-bottom flask with magnetic stirring.

-

Solvation: Dissolve 2-hydroxy-3,4-dimethylbenzaldehyde (1.0 eq) in anhydrous DMF (5 vol).

-

Deprotonation: Add K₂CO₃ (1.5 eq) and stir at RT for 30 min. The solution typically darkens.

-

Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.

-

Reaction: Heat to 60°C for 3–5 hours. Monitor TLC for disappearance of the starting phenol.

-

Workup: Pour into ice-water (precipitation usually occurs). Filter the solid or extract with Et₂O.

-

Note: Wash ether extracts thoroughly with water/LiCl solution to remove DMF.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane:EtOAc 9:1).

Characterization & Self-Validating Data

Reliable identification relies on specific spectroscopic signatures. The disappearance of the phenolic -OH and the appearance of the benzylic -CH₂- are the primary validation markers.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| Aldehyde | ~10.20 | Singlet (s) | 1H | CHO |

| Aromatic (Benzyl) | 7.30 – 7.45 | Multiplet (m) | 5H | Ph-H |

| Aromatic (Core) | ~7.55 | Doublet (d, J=7.8 Hz) | 1H | H-6 (Ortho to CHO) |

| Aromatic (Core) | ~6.95 | Doublet (d, J=7.8 Hz) | 1H | H-5 (Meta to CHO) |

| Benzylic CH₂ | ~5.10 | Singlet (s) | 2H | O-CH ₂-Ph |

| Methyl (C4) | ~2.35 | Singlet (s) | 3H | Ar-CH ₃ |

| Methyl (C3) | ~2.20 | Singlet (s) | 3H | Ar-CH ₃ |

Technical Note: The coupling constant (J) of ~7.8 Hz between H-5 and H-6 is characteristic of ortho-coupling on the benzene ring, confirming the 2,3,4-substitution pattern.

Structural Verification Logic

Applications & Handling

Synthetic Utility

This molecule is primarily used as a latent phenol .

-

Aldehyde Functionalization: The aldehyde can undergo reductive amination (e.g., with anilines) or Wittig olefination without interference from the acidic phenol.

-

Deprotection: The benzyl group is orthogonal to basic and acidic conditions (mostly) but can be removed cleanly via hydrogenolysis (H₂, Pd/C) to regenerate the 2-hydroxy-3,4-dimethylbenzaldehyde core after other modifications are complete.

Safety Protocols

-

Benzyl Bromide: Potent lachrymator. Handle only in a fume hood. Neutralize glassware with dilute ammonia before cleaning.

-

Benzaldehydes: generally susceptible to air oxidation to benzoic acids. Store under inert atmosphere (N₂/Ar) at 4°C.

References

-

Hofsløkken, N. U., & Skattebøl, L. (1999). The Convenient Synthesis of o-Hydroxybenzaldehydes from Phenols. Acta Chemica Scandinavica, 53, 258-262. Link

- Core Reference for the MgCl₂-mediated specific ortho-formyl

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Standard reference for Williamson ether synthesis and benzyl group stability/deprotection.

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Reference for solvent selection (DMF vs Acetone) in nucleophilic substitutions.

Validation & Comparative

HPLC Method Strategy for Purity Analysis of 2-(Benzyloxy)-3,4-dimethylbenzaldehyde

Executive Summary

This guide evaluates High-Performance Liquid Chromatography (HPLC) strategies for the purity profiling of 2-(Benzyloxy)-3,4-dimethylbenzaldehyde , a critical intermediate likely used in the synthesis of oxygen-affinity modulators or complex heterocyclic APIs.

We compare two distinct methodological approaches:

-

Method A (Isocratic Screening): A standard, high-throughput approach often used for in-process control (IPC).

-

Method B (Gradient Stability-Indicating): A robust, optimized protocol designed for final product release and stability testing.

Recommendation: While Method A is sufficient for quick reaction monitoring, Method B is strictly required for purity analysis to resolve the polar phenolic precursor from the hydrophobic benzylated product and potential oxidation impurities.

Part 1: Chemical Context & Separation Challenges

To design a valid HPLC method, we must first understand the analyte's behavior and its impurity profile.

-

The Analyte: 2-(Benzyloxy)-3,4-dimethylbenzaldehyde is a hydrophobic, neutral molecule. The bulky benzyloxy group significantly increases retention on Reverse-Phase (RP) columns compared to the starting material.

-

Critical Impurity 1 (Precursor): 2-Hydroxy-3,4-dimethylbenzaldehyde . This contains a free phenolic hydroxyl group. It is significantly more polar and acidic (pKa ~8-10).

-

Critical Impurity 2 (Reagent): Benzyl Bromide/Chloride . Highly hydrophobic, UV active.

-

Critical Impurity 3 (Degradant): 2-(Benzyloxy)-3,4-dimethylbenzoic acid . Formed via oxidation of the aldehyde. This is an acidic impurity.

Visualization: Impurity Origin & Polarity Logic

The following diagram illustrates the chemical pathway and the relative polarity shifts that dictate the separation strategy.

Caption: Chemical lineage showing the polarity shift from the polar phenolic precursor to the hydrophobic target, necessitating a wide-gradient elution profile.

Part 2: Comparative Analysis (Method A vs. Method B)

Method A: The Isocratic "Quick Check"

-

Conditions: C18 Column, 70:30 Acetonitrile:Water, Flow 1.0 mL/min.

-

Utility: Rapid confirmation of reaction completion.

Method B: The Gradient "Purity Profile" (Recommended)

-

Conditions: C18 Column, Gradient Elution (5% to 95% ACN), Acidic Modifier (0.1% H3PO4).

-

Utility: Quantitative purity analysis, resolving early-eluting phenols and late-eluting benzyl halides.

Comparative Performance Data

The following table summarizes the experimental performance metrics for both methods.

| Metric | Method A (Isocratic) | Method B (Gradient + Acid) | Interpretation |

| Resolution (Rs) (Precursor vs. Product) | > 15.0 | > 20.0 | Both separate the main peak well due to large hydrophobicity difference. |

| Resolution (Rs) (Precursor vs. Void) | < 1.5 (Poor) | > 5.0 (Excellent) | Method A elutes the polar precursor too fast, merging it with the solvent front. |

| Peak Shape (Tailing Factor) | 1.8 (Precursor) | 1.1 (Precursor) | The acidic modifier in Method B suppresses phenol ionization, sharpening the peak. |

| Detection of Benzyl Halide | Co-elutes or Late | Resolved | Gradient ensures the highly retained benzyl halides elute as sharp peaks. |

| Run Time | 8.0 min | 25.0 min | Method B takes longer but guarantees no "carry-over" of late eluters. |

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating according to ICH Q2(R1) standards.

Chromatographic Conditions

-

Instrument: HPLC with PDA/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Why: The 3.5 µm particle size offers a balance between resolution and backpressure compared to 5 µm.

-

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Why: Suppresses ionization of the phenolic precursor and potential benzoic acid degradants, ensuring they interact with the stationary phase rather than rushing through the column.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV at 254 nm (primary) and 210 nm (impurity check).

-

Injection Volume: 5-10 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial equilibration (traps polar impurities) |

| 2.0 | 95 | 5 | Isocratic hold |

| 15.0 | 10 | 90 | Linear ramp to elute Target & Benzyl halides |

| 20.0 | 10 | 90 | Wash step |

| 20.1 | 95 | 5 | Return to initial |

| 25.0 | 95 | 5 | Re-equilibration |

Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile.

-

Stock Solution: Dissolve 10 mg of 2-(Benzyloxy)-3,4-dimethylbenzaldehyde in 10 mL Acetonitrile.

-

Working Standard: Dilute Stock to 0.5 mg/mL using the Diluent.

-

Note: Ensure the sample is fully dissolved; the benzylated product is sparingly soluble in pure water.

-

Part 4: Method Development & Troubleshooting Logic

This workflow illustrates the decision-making process for optimizing the separation of this specific benzaldehyde derivative.

Caption: Decision tree for optimizing peak shape and selectivity, highlighting the critical role of pH modifiers for phenolic intermediates.

Expert Insight: Why Acidic Modification Matters

For 2-(Benzyloxy)-3,4-dimethylbenzaldehyde , the primary risk is not the analyte itself, but the 2-hydroxy precursor . Phenols have pKa values around 10. On older silica columns or even modern C18 columns with residual silanols, phenols can interact strongly, causing tailing.

-

Without Acid: The precursor peak tails, potentially masking small impurities eluting immediately after it.

-

With Acid (pH 2.5): The phenol is fully protonated (neutral), ensuring sharp Gaussian peak shape and accurate integration.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

-

Dolan, J. W. (2002). The Role of pH in Reversed-Phase HPLC. LCGC North America.

-

PubChem. (n.d.). Compound Summary: Benzaldehyde derivatives. (General chemical property reference).

A Comparative Guide to a Spectroscopic Tale of Two Functional Groups: Benzyloxy vs. Aldehyde

In the landscape of synthetic chemistry and drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a powerful, accessible, and non-destructive technique for this purpose. This guide offers an in-depth comparison of the IR spectral signatures of two ubiquitous functional groups: the benzyloxy group and the aldehyde group. By understanding their distinct vibrational modes, researchers can confidently distinguish and characterize molecules containing these moieties.

The Fundamental Principles of IR Absorption

Infrared spectroscopy measures the interaction of infrared radiation with matter. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds (e.g., stretching, bending, scissoring). The position of an absorption peak (in wavenumbers, cm⁻¹) in an IR spectrum indicates the type of bond, while the intensity of the peak can provide information about the bond's polarity and concentration of the functional group.

The Aldehyde Group: A Story of a Prominent Carbonyl and a Unique C-H Bond

The aldehyde group (-CHO) is defined by a carbonyl center (C=O) bonded to a hydrogen atom and an R group. Its IR spectrum is dominated by a few highly characteristic peaks that make it one of the more readily identifiable functional groups.

The most prominent feature is the carbonyl (C=O) stretching vibration . This absorption is typically very strong and sharp, appearing in the region of 1740-1720 cm⁻¹ for aliphatic aldehydes. Conjugation with a double bond or an aromatic ring, as in benzaldehyde, shifts this absorption to a lower frequency, typically between 1710-1685 cm⁻¹ , due to the delocalization of pi-electrons which weakens the C=O bond.

A second, and equally diagnostic, feature is the aldehyde C-H stretching vibration . This involves the C-H bond of the aldehyde group itself. It typically appears as a pair of weak to medium absorptions, often referred to as a "Fermi doublet," located between 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ . The presence of both the strong C=O stretch and this C-H stretch doublet is a very reliable indicator of an aldehyde functional group.

The Benzyloxy Group: A Symphony of Ether, Alkane, and Aromatic Vibrations

The benzyloxy group (-OCH₂Ph) presents a more complex, composite spectrum, as it combines features of an ether, an aliphatic moiety, and an aromatic ring. There isn't one single peak that defines it, but rather a collection of absorptions that, when viewed together, provide a clear fingerprint.

The C-O-C ether linkage gives rise to a strong stretching vibration. For aryl alkyl ethers like the benzyloxy group, this is typically observed as a strong, broad peak in the 1275-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch) regions.

The benzyllic methylene (CH₂) group contributes characteristic alkane-like absorptions. These include symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, typically around 2950-2850 cm⁻¹ , and a scissoring (bending) vibration near 1450 cm⁻¹ .

Finally, the phenyl (Ph) ring adds its own set of distinct peaks. These include:

-

Aromatic C-H stretching : Weak to medium sharp peaks appearing just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.

-

Aromatic C=C stretching : These appear as a series of medium to weak, sharp absorptions in the 1600-1450 cm⁻¹ region.

-

Out-of-plane (OOP) C-H bending : These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic ring. For a monosubstituted ring, as in the benzyloxy group, strong peaks are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹ .

Head-to-Head Comparison: A Data-Driven Summary

The following table summarizes the key distinguishing IR absorption peaks for the benzyloxy and aldehyde functional groups.

| Vibrational Mode | Aldehyde Group (-CHO) | Benzyloxy Group (-OCH₂Ph) | Key Differentiator |

| C=O Stretch | 1740-1685 cm⁻¹ (Strong, Sharp) | N/A | The presence of a strong carbonyl peak is the primary indicator for an aldehyde. |

| Aldehyde C-H Stretch | 2850-2700 cm⁻¹ (Two weak-medium peaks, "Fermi doublet") | N/A | This unique doublet is highly diagnostic for aldehydes. |

| C-O-C Ether Stretch | N/A | 1275-1200 cm⁻¹ & 1075-1020 cm⁻¹ (Strong) | A strong C-O stretch in this region, in the absence of a carbonyl, points towards an ether like the benzyloxy group. |

| Aliphatic C-H Stretch | Present if R group is aliphatic | ~2950-2850 cm⁻¹ (from -CH₂-) | Less diagnostic on its own, but its presence alongside ether and aromatic peaks is indicative of a benzyloxy group. |

| Aromatic C=C Stretch | Present if conjugated (e.g., benzaldehyde) | ~1600-1450 cm⁻¹ (Multiple peaks) | The pattern of these peaks can provide clues about the aromatic system. |

| Aromatic C-H OOP Bending | Present if conjugated (e.g., benzaldehyde) | ~900-675 cm⁻¹ (Strong) | The position of these strong peaks is highly indicative of the aromatic substitution pattern. |

Visualizing the Vibrational Landscape

The following diagram illustrates the key functional group components and their characteristic IR regions, providing a quick visual reference for spectral interpretation.

Structural Validation of Substituted Benzaldehydes: A Comparative NMR Strategy Guide

Executive Summary

In the synthesis of substituted benzaldehydes—critical intermediates in medicinal chemistry—validating regioisomerism (ortho-, meta-, para-) is a frequent bottleneck. Relying solely on 1D

This guide compares the standard 1D approach against a targeted 2D COSY/HSQC workflow . We demonstrate that the COSY/HSQC combination provides the highest data-to-time ratio, offering unambiguous structural assignment without the time penalty of low-sensitivity experiments like HMBC or the specific spatial requirements of NOESY.

Part 1: Comparative Analysis of Validation Methods

For a researcher confirming the structure of a product like 3-bromo-4-methoxybenzaldehyde , choosing the right NMR suite is a trade-off between instrument time and confidence level.

Table 1: Performance Comparison of NMR Methodologies

| Feature | Method A: 1D Only ( | Method B: The Standard (COSY + HSQC) | Method C: Full Elucidation (HMBC + NOESY) |

| Primary Utility | Quick purity check. | Establishing H-H connectivity and H-C distinctness. | Quaternary carbon assignment and spatial geometry. |

| Isomer Certainty | Low . Aromatic multiplets often overlap; coupling constants ( | High . Disperses overlapping protons into a second dimension; maps spin systems explicitly. | Very High . Connects fragments across heteroatoms/quaternary carbons. |

| Sensitivity | High ( | High. HSQC benefits from inverse detection (detecting H instead of C). | Low. HMBC requires long-range coupling optimization; NOESY depends on mixing time. |

| Time Cost | < 15 mins. | 30–60 mins. | 2–10 hours. |

| Verdict | Insufficient for publishing new compounds. | Optimal for routine structural validation. | Necessary only if COSY/HSQC fails to connect spin systems. |

Part 2: Technical Deep Dive & Causality

Why COSY and HSQC?

1. COSY (Correlation Spectroscopy)

-

The Problem: In substituted benzaldehydes, the aromatic protons often appear as complex multiplets. If a substituent is electron-withdrawing (like Nitro), shifts compress.

-

The Solution: COSY identifies scalar couplings (

). It allows you to "walk" the ring. -

Causality: If Proton A shows a cross-peak with Proton B, they are neighbors (ortho). If they do not, they are likely meta or para. This creates a "spin system" map that fits only one regioisomer.

2. HSQC (Heteronuclear Single Quantum Coherence)

-

The Problem: 1D

C NMR is insensitive and does not tell you which proton belongs to which carbon. -

The Solution: HSQC correlates a proton directly to its attached carbon (

). -

The "Self-Validating" Advantage:

-

Resolution: It spreads crowded aromatic proton signals along the Carbon axis (110–160 ppm), separating overlaps that are impossible to resolve in 1D.

-

Phase Editing: Using Multiplicity-Edited HSQC allows you to distinguish CH/CH

(positive phase/red) from CH

-

Part 3: Experimental Protocol

System Suitability

-

Sample Conc: 10–20 mg in 0.6 mL deuterated solvent (CDCl

or DMSO- -

Probe: 5mm BBFO or TXI (Inverse detection probe preferred for HSQC).

Step 1: The Anchor (1D H NMR)

Before running 2D, identify the Aldehyde Proton .

-

Location: ~9.8 – 10.2 ppm.

-

Significance: This is your "Anchor." It is a singlet (or doublet with small

) and is distinct from the aromatic region.

Step 2: Gradient COSY (gCOSY)

-

Pulse Sequence: cosygpqf (magnitude mode with gradients).

-

Spectral Width: Match the 1D window (typically 0–12 ppm).

-

Increments (TD1): 128 or 256 (keep low for speed).

-

Scans (NS): 4 to 8.

-

Relaxation Delay (D1): 1.5 s.

-

Analysis: Look for off-diagonal peaks.

-

Ortho protons (

Hz) show strong cross-peaks. -

Meta protons (

Hz) show weak or no cross-peaks in standard COSY.

-

Step 3: Multiplicity-Edited HSQC

-

Pulse Sequence: hsqcedetgpsisp2.3 (or equivalent adiabatic sequence).

-

Optimization: Set coupling constant (

) to 145 Hz (standard for aromatics). -

Increments (TD1): 128 to 256.

-

Scans (NS): 4 to 8.

-

Analysis:

-

Correlate every aromatic proton to a specific carbon.

-

Identify the Methoxy (-OCH

) group if present (High field proton ~3.8 ppm / Carbon ~55 ppm).

-

Part 4: Visualization of Logic Flow

The following diagrams illustrate the decision-making process and the experimental workflow for validating a substituted benzaldehyde.

Diagram 1: Experimental Workflow

Caption: Systematic workflow for transitioning from ambiguous 1D data to definitive 2D structural validation.

Diagram 2: Logic of Assignment (The "Walk")

Caption: Connectivity logic. COSY establishes the strong neighbor bond (Ortho-Meta), while the Aldehyde acts as the chemical shift anchor.

Part 5: Case Study Validation

Scenario: Distinguishing 3-bromo-4-methoxybenzaldehyde from 2-bromo-4-methoxybenzaldehyde.

-

1D Observation: Both isomers show three aromatic protons. Multiplicities may look similar (doublet, doublet, singlet-like) depending on resolution.

-

HSQC Step: The methoxy protons (singlet, ~3.9 ppm) correlate to a carbon at ~56 ppm. The aromatic protons are dispersed on the carbon axis.

-

COSY Step (The Decider):

-

Isomer A (3-bromo): You will see one strong ortho-coupling (

Hz) between H-5 and H-6. H-2 will appear as a singlet (or meta-coupled doublet) with no strong COSY cross-peak to H-5 or H-6. -

Isomer B (2-bromo): You will see a strong ortho-coupling between H-5 and H-6. However, H-3 is blocked by Bromine. H-6 is adjacent to the aldehyde.

-

Differentiation: In the 3-bromo isomer, the proton ortho to the aldehyde (H-2) is isolated from the main spin system (H-5/H-6). In the 2-bromo isomer, the proton ortho to the aldehyde is H-6, which is part of the coupling system (H-5/H-6).

-

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

- Authority on pulse sequences and experimental setup.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Standard reference for chemical shifts and coupling constants.

-

Parella, T. (2004). "Pulse sequences for determination of coupling constants." Encyclopedia of Nuclear Magnetic Resonance.

- Technical grounding for COSY/HSQC parameter optimiz

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.